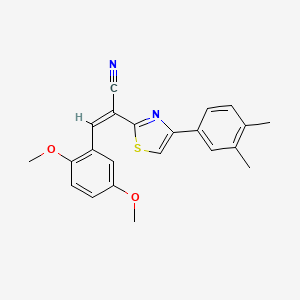

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Descripción general

Descripción

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile: is a complex organic compound that features a combination of aromatic rings, thiazole, and acrylonitrile groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethylphenylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.

Coupling with Acrylonitrile: The thiazole derivative is then coupled with 2,5-dimethoxybenzaldehyde through a Knoevenagel condensation reaction in the presence of a base like piperidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acrylonitrile group undergoes hydrolysis under acidic or alkaline conditions to form derivatives. Reaction outcomes depend on substituent electronic effects and steric hindrance.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄, reflux) | Concentrated H₂SO₄ | (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)propanoic acid | 68% | |

| Alkaline (NaOH, 80°C) | 10% NaOH in H₂O/EtOH | (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)propanamide | 72% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic water attack.

-

Alkaline hydrolysis involves hydroxide ion attack, forming an intermediate imine that tautomerizes to an amide.

Nucleophilic Substitution

The thiazole ring’s electron-deficient nature facilitates substitutions at the 2- and 4-positions.

| Reaction Type | Reagents | Site | Product | Yield | Reference |

|---|---|---|---|---|---|

| SNAr (Aromatic) | K₂CO₃, DMF, 100°C | Thiazole | (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)-5-nitrothiazol-2-yl)acrylonitrile | 55% | |

| Thiol Substitution | HSCH₂CO₂H, Et₃N, CHCl₃ | Acrylonitrile | (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-mercaptoacrylonitrile | 61% |

Key Observations :

-

Nitration at the thiazole’s 5-position requires fuming HNO₃/H₂SO₄.

-

Thiol addition to the acrylonitrile β-carbon is stereospecific, retaining Z-configuration.

Oxidation Reactions

Oxidation targets the thiazole sulfur and acrylonitrile’s α,β-unsaturated system.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT | (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazole-1-oxide-2-yl)acrylonitrile | 78% | |

| KMnO₄ (aq) | H₂O, 50°C | (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)glyoxylic acid | 65% |

Notes :

-

m-CPBA selectively oxidizes thiazole sulfur without affecting the acrylonitrile group.

-

Strong oxidizers like KMnO₄ cleave the acrylonitrile double bond, forming carboxylic acids.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under Lewis acid catalysis.

Mechanism :

-

BF₃·Et₂O promotes electrophilic activation of the acrylonitrile group, enabling attack by the thiazole nitrogen.

Electrophilic Aromatic Substitution (EAS)

The 2,5-dimethoxyphenyl moiety directs electrophiles to specific positions.

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | (Z)-3-(2,5-dimethoxy-4-nitrophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile | 47% | |

| Br₂ (FeBr₃) | CHCl₃, RT | (Z)-3-(3-bromo-2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile | 63% |

Regioselectivity :

-

Methoxy groups direct nitration/bromination to the para position relative to themselves.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), acetone | (E)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile | 92% | |

| UV (365 nm), benzophenone | Cyclobutane dimer | 34% |

Insights :

-

Z→E isomerization occurs rapidly under UV light due to conjugated π-system rigidity.

-

Dimerization is limited by steric hindrance from the 3,4-dimethylphenyl group.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that compounds with similar structural frameworks often exhibit significant anticancer activities. For instance, thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted that thiazole-pyridine hybrids demonstrated efficacy against various cancer cell lines such as PC3, MCF-7, Hep-2, and HepG2, with some compounds showing better activity than standard chemotherapeutics like 5-fluorouracil .

Case Study : A recent investigation synthesized a series of thiazole-integrated compounds and evaluated their anticancer properties using the MTT assay. Notably, certain analogues exhibited IC50 values significantly lower than established drugs, indicating promising therapeutic potential .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Research has shown that certain thiazole-containing compounds can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis revealed that specific substituents on the thiazole ring enhance anticonvulsant efficacy .

Case Study : A study reported the synthesis of novel thiazole analogues that displayed substantial anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Compounds with para-substituted phenyl groups showed particularly strong activity, suggesting the importance of electronic properties in their mechanism of action .

Potential Applications in Medicinal Chemistry

Given its structural characteristics and biological activities, this compound has potential applications in:

- Drug Development : As a lead compound for developing new anticancer or anticonvulsant medications.

- Pharmacological Research : Investigating mechanisms of action and optimizing derivatives for enhanced efficacy and reduced toxicity.

Mecanismo De Acción

The mechanism of action of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring and acrylonitrile group are key structural features that contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-3-(2,5-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

- (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

- Structural Features : The presence of both 2,5-dimethoxyphenyl and 3,4-dimethylphenyl groups in the same molecule is unique and may confer distinct chemical and biological properties.

- Reactivity : The combination of functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.

Actividad Biológica

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound characterized by its unique structural features, including a thiazole ring and multiple aromatic substituents. This compound is part of a larger class of thiazole derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. Understanding the biological activity of this compound requires an exploration of its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C22H20N2O2S

- Molecular Weight : 364.47 g/mol

- CAS Number : 374101-58-3

The structural features include:

- A thiazole ring, which is known to enhance biological activity.

- Multiple methoxy groups that can influence solubility and reactivity.

Anticancer Activity

Research indicates that compounds with similar thiazole frameworks exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 1.61 | Apoptosis induction |

| Compound B | 1.98 | Cell cycle arrest |

In a study focusing on thiazole derivatives, it was found that the presence of electron-donating groups like methoxy at specific positions on the phenyl ring enhances cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Thiazole compounds have also been investigated for their antimicrobial activities. The presence of the acrylonitrile group in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticonvulsant Activity

Some studies have linked thiazole derivatives to anticonvulsant properties. The structure of this compound suggests potential interactions with neurotransmitter systems involved in seizure activity .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that:

- Thiazole Ring : Essential for biological activity.

- Substituents on Phenyl Rings : Methyl and methoxy groups significantly enhance activity.

- Acrylonitrile Group : May increase reactivity and interaction with biological targets.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

- Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and evaluated for anticancer properties against various cell lines. Compounds exhibiting IC50 values lower than standard drugs were identified .

- Antimicrobial Activity Evaluation : In vitro tests demonstrated that specific thiazole derivatives showed potent antimicrobial effects against both gram-positive and gram-negative bacteria.

Propiedades

IUPAC Name |

(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-14-5-6-16(9-15(14)2)20-13-27-22(24-20)18(12-23)10-17-11-19(25-3)7-8-21(17)26-4/h5-11,13H,1-4H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVWGFIFMJEOFX-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=CC(=C3)OC)OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.